2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2OS/c14-9-5-6-21-10(9)12-19-18-11(20-12)7-3-1-2-4-8(7)13(15,16)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAFGZNXPQDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CS3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710280-14-1 | |
| Record name | 2-(3-chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the chlorothiophene and trifluoromethylphenyl precursors. These precursors are then reacted under specific conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological activity. The oxadiazole ring plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives, highlighting substituents, bioactivities, and physicochemical properties:
Bioactivity and Mechanism Insights
- Fungicidal and Herbicidal Activity : Compound 5g () demonstrated strong inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani via SDH binding, a mechanism shared with the agrochemical penthiopyrad. The target compound’s trifluoromethylphenyl group may similarly enhance enzyme interaction, while the chlorothiophene could improve membrane permeability .
- Anticonvulsant Potential: Analogs like 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles () show anticonvulsant activity, suggesting the target compound’s chlorothiophene might modulate neuronal ion channels .
Biological Activity
The compound 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (commonly referred to as Oxadiazole derivative ) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , which features a complex structure that includes a thiophene ring and a trifluoromethyl group. The presence of these functional groups is significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₆ClF₃N₂OS |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CS3)Cl)C(F)(F)F |
| InChI | InChI=1S/C13H6ClF3N2OS/c14-9-5-6-21-10(9)12-19-18-11(20-12)7-3-1-2-4-8(7)13(15,16)17/h1-6H |
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that certain oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of apoptotic pathways and the activation of caspases.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various oxadiazole derivatives, it was found that certain derivatives demonstrated cytotoxic effects against breast cancer cell lines (MCF-7). The IC₅₀ values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
Oxadiazole derivatives have also been studied for their ability to inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes and tumorigenesis.
Table: IC₅₀ Values for Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Oxadiazole Derivative A | COX-2 | 15.4 |
| Oxadiazole Derivative B | LOX-5 | 12.3 |
| Oxadiazole Derivative C | LOX-15 | 18.7 |
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Preliminary studies indicate that oxadiazole derivatives can exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
The biological activity of 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is likely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that the trifluoromethyl group enhances binding affinity to target proteins through strong electron-withdrawing effects, facilitating hydrogen bonding and hydrophobic interactions .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:
- Step 1: Cyclization of thiophene or phenyl derivatives with hydrazine or thiourea to form the oxadiazole core.
- Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce substituents like chlorothiophene or trifluoromethylphenyl groups. Solvents (e.g., DMF, THF) and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization .
- Key intermediates: Chlorothiophene-2-carboxylic acid derivatives and 2-(trifluoromethyl)benzoyl chloride are common precursors .
Q. What spectroscopic and analytical methods are standard for characterizing this compound?
- 1H/13C NMR: To confirm substituent positions and purity. For example, the trifluoromethyl group exhibits distinct downfield shifts in 13C NMR (~120-125 ppm) .
- HRMS: Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 330.72 for C13H6ClF3N2OS) .
- X-ray crystallography: Resolves structural ambiguities, as demonstrated for related oxadiazole derivatives .
Q. What biological activities are reported for structurally similar 1,3,4-oxadiazole derivatives?
Oxadiazoles exhibit antifungal (e.g., inhibition of Sclerotinia sclerotiorum), herbicidal (bleaching effects in weeds), and potential anticancer properties. Bioactivity correlates with electron-withdrawing substituents (e.g., Cl, CF3) enhancing membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-(3-chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole?
- Temperature control: Reactions at 80–100°C minimize side-product formation during cyclization .
- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for trifluoromethylphenyl attachment .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics for chlorothiophene incorporation .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and stability?
- Chlorothiophene moiety: Enhances lipophilicity and binding to fungal cytochrome P450 enzymes, as shown in docking studies with SDH protein (PDB: 2FBW) .
- Trifluoromethyl group: Increases metabolic stability by resisting oxidative degradation, critical for prolonged herbicidal activity .
- Thioether linkages: Improve solubility but may reduce thermal stability compared to ether analogs .
Q. What computational methods are used to predict the reactivity and binding affinity of this compound?
- Molecular docking: Simulates interactions with target proteins (e.g., SDH in fungi) to identify key binding residues (e.g., hydrogen bonds with carbonyl groups) .
- DFT calculations: Predicts electrophilic/nucleophilic sites using HOMO-LUMO gaps, aiding in rational design of derivatives .
Q. How can contradictory data on biological activity across similar derivatives be resolved?
- Dose-response assays: Quantify EC50 values to distinguish true activity from experimental noise .
- Structural analogs: Compare substituent effects (e.g., 3-chloro vs. 4-chloro on thiophene) to identify pharmacophores .
- Meta-analysis: Cross-reference bioactivity data with crystallographic or NMR-derived conformational studies .
Methodological Guidance
- For synthesis reproducibility: Document reaction stoichiometry, solvent purity, and inert atmosphere conditions to mitigate batch-to-batch variability .
- For bioactivity studies: Include positive controls (e.g., penthiopyrad for fungicidal assays) and validate results across multiple biological replicates .
- For computational modeling: Use software like AutoDock Vina with force fields parameterized for halogen bonds and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
